molecular formula C14H16F2N4 B2775916 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline CAS No. 2034459-02-2

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline

Cat. No.: B2775916
CAS No.: 2034459-02-2
M. Wt: 278.307
InChI Key: PBUXSLNHQRBWHZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is a sophisticated chemical building block and research compound with significant potential in medicinal chemistry and drug discovery. Its molecular structure, which features a quinazoline core substituted with a fluoroethylpiperazine group, is characteristic of compounds known to exhibit potent biological activity . Quinazoline derivatives are extensively investigated as inhibitors of protein kinases, such as the Src family of tyrosine kinases, and are prominent in oncology research for the development of targeted therapies for neoplastic diseases . The specific substitution pattern on this compound is designed to optimize interactions with enzyme binding sites, potentially leading to enhanced potency and selectivity against its molecular targets . The fluorine atoms and the piperazine ring are key modulators of the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in lead optimization processes . This compound is intended solely for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this quinazoline derivative in biochemical assays, target validation studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation.

Properties

IUPAC Name

6-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4/c15-3-4-19-5-7-20(8-6-19)14-12-9-11(16)1-2-13(12)17-10-18-14/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXSLNHQRBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline typically involves the reaction of 6-fluoroquinazoline with 2-fluoroethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Quinazoline Core

The quinazoline scaffold is susceptible to nucleophilic substitution at electron-deficient positions. The fluorine atom at position 6 activates the ring for substitution due to its electron-withdrawing nature.

Key Reactions:

PositionReactantConditionsProductReference
6-FluoroAmines (e.g., NH₃, alkylamines)High-temperature reflux in polar aprotic solvents (e.g., DMF, DMSO)6-Aminoquinazoline derivatives
6-FluoroThiols (e.g., NaSH)Acidic conditions (H₂SO₄/HNO₃)6-Mercaptoquinazoline derivatives
  • Mechanism : Fluorine acts as a leaving group, with substitution favored at position 6 due to resonance stabilization of the intermediate.

Electrophilic Substitution Reactions

Electrophilic substitution on the quinazoline ring is less common due to electron-deficient aromaticity. Nitration has been reported for analogous quinazolines:

Nitration:

SubstrateNitrating AgentPositionProductReference
QuinazolineFuming HNO₃ in H₂SO₄Position 6 or 8Nitroquinazoline derivatives
  • Note : For 6-fluoroquinazoline , nitration may occur at position 8 due to steric and electronic effects.

Functionalization of the Piperazine Side Chain

The 4-(2-fluoroethyl)piperazine moiety undergoes reactions typical of secondary amines and fluoroalkyl groups:

Alkylation/Acylation:

Reaction TypeReagentProductConditions
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated piperazine derivativesBase (K₂CO₃), DMF, 60–80°C
AcylationAcetyl chlorideN-Acetylpiperazine derivativesRoom temperature, CH₂Cl₂

Fluoroethyl Group Reactivity:

The 2-fluoroethyl group may participate in:

  • Elimination : Under strong bases (e.g., NaOH), β-elimination to form vinyl fluoride.

  • Nucleophilic Substitution : Replacement of fluorine with nucleophiles (e.g., –OH, –NH₂) under SN2 conditions.

Metal-Catalyzed Cross-Coupling Reactions

The quinazoline core can undergo palladium- or copper-catalyzed couplings, though limited data exists for this specific derivative:

Reaction TypeCatalystReagentProductReference
Suzuki couplingPd(PPh₃)₄Arylboronic acidsBiarylquinazoline derivatives
Ullmann couplingCuI/DABCOAryl halidesC–N coupled products

Hydrolysis Reactions

The quinazoline ring is stable under acidic/basic hydrolysis, but the 2-fluoroethyl group may degrade:

ConditionsReactionProduct
Acidic (HCl, reflux)Hydrolysis of fluoroethyl groupEthylene glycol derivatives
Basic (NaOH, 70°C)Fluoride eliminationAlkenes

Oxidation and Reduction

  • Oxidation : The piperazine ring is resistant to oxidation, but the quinazoline core may form N-oxides under strong oxidizing agents (e.g., mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to dihydroquinazoline derivatives .

Biological Activity and Derivatization

While not a direct reaction, 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is structurally analogous to tyrosine kinase inhibitors (e.g., Gefitinib). Modifications at the piperazine or quinazoline moieties enhance binding affinity .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline indicates several promising attributes:

  • Anticancer Activity : Research has shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including osteosarcoma and breast cancer .
  • Inhibition of Metastasis : Studies have demonstrated that certain quinazoline derivatives can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during metastasis .
  • Neuropharmacological Effects : The piperazine moiety in the compound suggests potential activity in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects, which could extend to this compound as well.

Case Studies

Several studies have explored the applications of quinazoline derivatives, including 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline:

  • Osteosarcoma Model : A study investigated the effects of a related quinazoline compound on U-2 OS osteosarcoma cells. The results indicated a concentration-dependent inhibition of cell migration and invasion, alongside a reduction in MMP-2 and MMP-9 activity .
  • Breast Cancer Research : Another study focused on the anticancer effects of quinazoline derivatives on breast cancer cell lines, noting significant reductions in cell viability and induction of apoptosis through caspase activation pathways.
  • Neuropharmacological Studies : Research into piperazine-containing compounds has shown their efficacy in animal models for anxiety and depression, suggesting that similar effects could be observed with 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinazoline: Shares the quinazoline core structure but lacks the piperazine and fluoroethyl groups.

    4-(2-Fluoroethyl)piperazine: Contains the piperazine and fluoroethyl groups but lacks the quinazoline core.

    N-(piperidine-4-yl)benzamide: Contains a piperidine moiety and exhibits similar biological activities.

Uniqueness

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is unique due to the presence of both the quinazoline core and the 2-fluoroethylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a fluorinated piperazine moiety, which is critical for its biological activity. The molecular formula is C15H18F2N4C_{15}H_{18}F_2N_4 with a molecular weight of approximately 302.33 g/mol.

PropertyValue
Molecular FormulaC15H18F2N4C_{15}H_{18}F_2N_4
Molecular Weight302.33 g/mol
IUPAC Name6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline

Biological Activity Overview

Quinazolines, including this compound, exhibit various pharmacological properties:

  • Anticancer Activity : Quinazoline derivatives are recognized for their ability to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition. Studies have demonstrated that modifications in the quinazoline structure can enhance cytotoxic effects against tumors.
  • Antimicrobial Properties : Quinazolines have shown promise in combating bacterial infections. The presence of fluorine atoms in the structure enhances the compound's lipophilicity, potentially improving its penetration into bacterial cells.
  • Neuroprotective Effects : Some studies suggest that quinazolines may also possess neuroprotective properties, making them candidates for treating neurological disorders.

The biological activity of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is primarily attributed to its interaction with specific molecular targets:

  • Tyrosine Kinase Inhibition : This compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly by targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) .
  • Cell Cycle Arrest : Quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs).

Case Studies

  • Antitumor Activity in Cell Lines : In vitro studies demonstrated that 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline exhibited significant cytotoxicity against various cancer cell lines, including pancreatic and prostate cancer cells. The compound showed an IC50 value in the nanomolar range .
  • Antimicrobial Efficacy : Research indicated that this quinazoline derivative displayed moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Studies : Preliminary studies suggest that quinazoline derivatives may protect neuronal cells from oxidative stress-induced damage, although further research is necessary to elucidate the underlying mechanisms .

Q & A

Q. What are the primary synthetic strategies for 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Quinazoline core formation : Fluorination at the 6-position is achieved via nucleophilic substitution or directed ortho-metalation (DOM) using fluorinating agents like Selectfluor® .
  • Piperazine functionalization : The 2-fluoroethyl group is introduced via nucleophilic substitution of piperazine derivatives (e.g., 1-(2-fluoroethyl)piperazine) under basic conditions (K₂CO₃, DMF, 80°C) .
  • Characterization : Intermediates are validated using 1H NMR^1 \text{H NMR}, 19F NMR^{19} \text{F NMR}, and LC-MS. For example, the fluoroethyl group shows distinct 19F NMR^{19} \text{F NMR} signals at δ -218 ppm (CF₂) and δ -230 ppm (terminal F) .

Q. How are structural and purity analyses performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry (e.g., quinazoline C-4 substitution). 19F NMR^{19} \text{F NMR} verifies fluorine positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 333.1521 for C₁₅H₁₇F₂N₅) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How do fluorinated substituents influence target binding and pharmacokinetics?

  • Fluorine’s electronic effects : The 6-fluoro group enhances electron-withdrawing properties, stabilizing interactions with hydrophobic pockets in kinase targets (e.g., EGFR).
  • Fluoroethyl group : Improves blood-brain barrier penetration due to increased lipophilicity (logP = 2.1 vs. 1.5 for non-fluorinated analogs) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = 4.2 hrs in human liver microsomes) .

Q. What challenges arise in crystallographic studies of fluorinated quinazoline derivatives?

  • Crystal packing : Fluorine’s small size and high electronegativity disrupt hydrogen-bonding networks, complicating crystal growth. Co-crystallization with PEG 4000 improves diffraction quality .
  • Disorder in fluoroethyl groups : Dynamic disorder in the 2-fluoroethyl moiety requires refinement with partial occupancy models (e.g., SHELXL) .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency against kinase targets?

  • Core modifications : Substituting the quinazoline C-4 piperazine with 2-fluoroethyl enhances EGFR inhibition (IC₅₀ = 12 nM vs. 45 nM for ethyl analogs) .
  • Biological assays : Kinase inhibition is tested via ADP-Glo™ assays (Promega), with counter-screening against off-target kinases (e.g., VEGFR2, PDGFR) .
  • Data contradictions : Discrepancies in IC₅₀ values between enzyme assays and cell-based models may arise from differential cellular uptake .

Q. What methodologies address low aqueous solubility in preclinical formulations?

  • Co-solvent systems : Use 10% DMSO + 30% PEG 400 in saline for in vivo dosing (solubility = 5 mg/mL) .
  • Amorphous solid dispersions : Spray-drying with HPMCAS increases solubility 8-fold (1.2 mg/mL → 9.6 mg/mL) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for fluorinated quinazolines?

  • Assay variability : Differences in ATP concentrations (1 mM vs. 100 µM) in kinase assays alter IC₅₀ values .
  • Metabolite interference : In vivo studies may misattribute activity to parent compounds when metabolites (e.g., N-dealkylated derivatives) are bioactive .
  • Structural analogs : Subtle changes (e.g., 2-fluoroethyl vs. 3-fluoropropyl) drastically affect target selectivity (e.g., 10-fold difference in HER2 inhibition) .

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